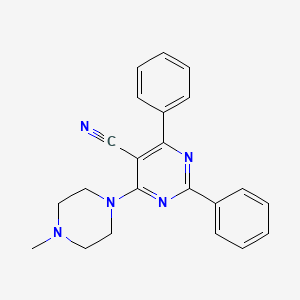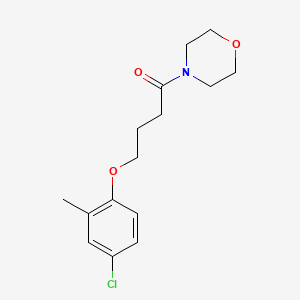
4-(4-甲基哌嗪基)-2,6-二苯基-5-嘧啶甲腈
描述
4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a piperazine ring substituted with a methyl group, two phenyl groups, and a pyrimidine ring with a nitrile group. This compound is of interest due to its structural complexity and potential biological activities.
科学研究应用
4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting histamine receptors.
Biological Research: Used in studies involving cell signaling and receptor binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpiperazine with 2,6-diphenyl-5-pyrimidinecarbonitrile under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like n-butanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to achieve high purity levels.
化学反应分析
Types of Reactions: 4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: n-Butanol, dichloromethane, ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
作用机制
The mechanism of action of 4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as histamine receptors. It acts as an antagonist, binding to the receptor and inhibiting its activity. This interaction can modulate various physiological processes, including inflammatory and immune responses .
相似化合物的比较
- 4-(4-Methylpiperazino)benzaldehyde
- 4-(4-Methylpiperazino)aniline
- 4-(4-Methylpiperazino)methylbenzoic acid
Uniqueness: 4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it has a higher affinity for certain receptors and exhibits unique pharmacological properties .
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2,6-diphenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-26-12-14-27(15-13-26)22-19(16-23)20(17-8-4-2-5-9-17)24-21(25-22)18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSSXSWACOFACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[Oxo-(1-phenyl-3-pyridin-4-yl-4-pyrazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1227215.png)

![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)



![N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide](/img/structure/B1227222.png)
![4,5-Dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone](/img/structure/B1227226.png)
![(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1227227.png)

![2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid](/img/structure/B1227232.png)
![3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester](/img/structure/B1227233.png)
![4-Ethyl-14-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene](/img/structure/B1227234.png)

